molecular formula C12H13N3 B1360903 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 885281-16-3

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B1360903
M. Wt: 199.25 g/mol
InChI Key: LBNUCZQUHKEDBA-UHFFFAOYSA-N
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Description

“3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a compound with the molecular formula C12H13N3 . It is also known by other names such as “2-Phenyl-imidazo[1,2,a]-4-piperidine” and “3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine” among others . The compound has a molecular weight of 199.25 g/mol .


Molecular Structure Analysis

The InChI code for “3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2 . The Canonical SMILES is C1CN2C(=NC=C2C3=CC=CC=C3)CN1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.110947427 g/mol . The topological polar surface area of the compound is 29.8 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-Aminoimidazo[1,2-a]pyrazine, a related scaffold to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is significant in pharmaceuticals, found in many drugs. Its efficient preparation involves a Groebke–Blackburn–Bienaymé cyclisation, scalable with high yield and purity (Baenziger, Durantie, & Mathes, 2017). Similar structures, like 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, have been synthesized with potential pharmaceutical applications, focusing on optimizing reaction conditions (Teng Da-wei, 2012).

Anticancer and Antimicrobial Properties

Imidazo[1,2-a]pyrazine derivatives demonstrate notable anticancer activities. For instance, certain (imidazo[1,2-a]pyrazin-6-yl)ureas show promise against non-small cell lung cancer, particularly in reactivating mutant P53 (Bazin et al., 2016). Additionally, new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, akin to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, have been studied for their antibacterial and cyclin-dependent kinases inhibitory activities (Geffken et al., 2011).

Chemical Synthesis and Characterization

The synthesis of 3-aminoimidazo[1,2-a]pyridines and -pyrazines is a significant area of research. Techniques like one-pot, multi-component synthesis have been developed to produce these compounds efficiently, demonstrating the versatility and practical utility ofthese synthesis methods for generating complex heterocycles (Shaabani, Soleimani, & Maleki, 2007). Moreover, the structure-activity relationship studies of similar compounds, like 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, highlight the potential for developing novel therapeutic agents with specific pharmacological properties (Sifferlen et al., 2013).

Antimicrobial and Biological Activity

Compounds related to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have demonstrated significant antimicrobial activity. Novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, for example, showed effective antibacterial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans (Kamal et al., 2015). These findings illustrate the potential of imidazo[1,2-a]pyrazine derivatives in developing new antimicrobial agents.

properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNUCZQUHKEDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2C3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647542
Record name 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

CAS RN

885281-16-3
Record name 5,6,7,8-Tetrahydro-3-phenylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Phenylimidazo[1,2-a]pyrazine (1.391 g, 7.13 mmol) was dissolved in ethanol (100 ml) and hydrogenated at room temperature under 1 Atm hydrogen over platinum(IV) oxide (0.202 g, 0.713 mmol) for 24 hours. The catalyst was filtered, washed with ethanol and the filtrate concentrated to afford 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.41 g, 7.08 mmol, 99% yield)
Quantity
1.391 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.202 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Citations

For This Compound
2
Citations
A Zhanzhaxina, Y Suleimen, AM Metwaly… - Journal of …, 2021 - hindawi.com
A biologically guided isolation of secondary metabolites from Cousinia alata Schrenk wild plant growing in Akmola region, Kazakhstan, led to the isolation of the bioactive diterpene …
Number of citations: 26 www.hindawi.com
A Zhanzhaxina, Y Suleimen, AM Metwaly, IH Eissa… - 2021 - academia.edu
A biologically guided isolation of secondary metabolites from Cousinia alata Schrenk wild plant growing in Akmola region, Kazakhstan, led to the isolation of the bioactive diterpene …
Number of citations: 0 www.academia.edu

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